An In-depth Technical Guide to 2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane: A Bifunctional Reagent for Advanced Surface Engineering
An In-depth Technical Guide to 2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane: A Bifunctional Reagent for Advanced Surface Engineering
This guide provides a comprehensive technical overview of 2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane, a versatile bifunctional molecule pivotal for creating covalently-bound, functionalized surfaces. We will delve into its unique molecular structure, the distinct reactivity of its two terminal groups, and a validated protocol for its application in surface modification, offering insights grounded in established chemical principles.
Core Concept: A Molecular Bridge for Surface Functionalization
2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane (CAS No. 126519-89-9) is best understood as a molecular linker.[1][2][3] Its power lies in its dual-ended, reactive nature, enabling it to form a stable bridge between inorganic substrates and a wide array of organic or biological molecules.
The molecule consists of three key components:
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An ethylphenyl spacer that provides a stable, rigid backbone.
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A trimethoxysilane group at one end, which serves as the anchor to hydroxyl-bearing surfaces like silica, glass, and metal oxides.
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A chlorosulfonyl group at the other end, a highly reactive moiety that can be readily derivatized.
This architecture allows for a two-step functionalization process: first, the silane end immobilizes the molecule onto a substrate, and second, the sulfonyl chloride end acts as a versatile chemical handle for subsequent reactions.
Caption: Molecular structure of 2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane.
Physicochemical Properties and Handling
This reagent is typically supplied as a 50% solution in a solvent like methylene chloride or toluene.[4][5] It is a moisture-sensitive liquid that reacts with water, liberating hydrogen chloride gas.[4] Therefore, it must be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a cool, dry, well-ventilated area.[6]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇ClO₅SSi | [1][7] |
| Molecular Weight | 324.85 g/mol | [1][2][7] |
| Appearance | Straw to amber liquid | [4] |
| Density | ~1.3 g/cm³ | [1] |
| Boiling Point | >40°C (initial, solvent dependent) | [1] |
| Hydrolytic Sensitivity | Reacts with water and moisture | [1][4] |
The Chemistry of Surface Immobilization: The Silane Anchor
The trimethoxysilane moiety is the key to surface binding. The mechanism is a well-established, two-stage process involving hydrolysis followed by condensation.
Stage 1: Hydrolysis The three methoxy groups (-OCH₃) on the silicon atom are labile in the presence of trace water. They hydrolyze to form reactive silanol groups (-Si-OH). This step is critical; an insufficient amount of water will result in incomplete hydrolysis, while excess water can lead to premature self-condensation and polymerization of the silane in solution, reducing its efficacy.
Stage 2: Condensation The newly formed silanol groups readily condense with hydroxyl groups (-OH) present on the surface of inorganic substrates (e.g., Si-OH on a silica wafer). This reaction forms a stable, covalent silicon-oxygen-substrate bond (e.g., Si-O-Si). Additionally, lateral condensation between adjacent silanol groups can occur, creating a cross-linked, robust monolayer on the surface.
Caption: The two-stage process of silane coupling to a hydroxylated surface.
The Reactive Handle: The Chlorosulfonyl Group
Once the molecule is anchored to the surface, the chlorosulfonyl group (-SO₂Cl) serves as a highly versatile electrophilic site for further functionalization. It reacts readily with a wide range of nucleophiles, making it a powerful tool for attaching other molecules.
The most common and field-proven application is its reaction with primary amines (-NH₂) to form stable sulfonamide linkages (-SO₂-NH-). This reaction is efficient and proceeds under mild conditions, making it ideal for immobilizing sensitive biomolecules like proteins, peptides, or DNA, as well as synthetic polymers or small organic molecules containing amine groups.
This reactivity is central to its use as an initiator for surface-initiated atom transfer radical polymerization (ATRP), a key technique in advanced materials science.[2]
Validated Protocol: Surface Modification of Silica Wafers
This protocol provides a self-validating system for creating a functionalized surface ready for subsequent coupling reactions. The causality for each step is explained to ensure reproducibility and success.
Objective: To immobilize 2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane on a silicon wafer to create a reactive surface.
Materials:
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Silicon wafers (or glass slides)
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Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) - EXTREME CAUTION
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Anhydrous Toluene
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2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane solution
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Nitrogen or Argon gas source
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Sonicator bath
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Oven capable of 120°C
Methodology:
Step 1: Substrate Hydroxylation (Surface Activation)
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Procedure: Immerse silicon wafers in Piranha solution for 30 minutes. Rinse extensively with deionized water and dry under a stream of nitrogen.
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Causality: Piranha solution is a powerful oxidizing agent that removes all organic residues and, critically, hydroxylates the surface, creating a dense layer of Si-OH groups. These groups are the essential attachment points for the silane.
Step 2: Silanization
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Procedure: In a glovebox or under an inert atmosphere, prepare a 1-2% (v/v) solution of 2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane in anhydrous toluene. Immerse the activated, dry wafers in this solution for 2-4 hours at room temperature.
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Causality: Anhydrous solvent is crucial to prevent premature polymerization of the silane in the bulk solution. The reaction time allows for the hydrolysis and condensation reactions to occur at the substrate interface, forming a self-assembled monolayer.
Step 3: Rinsing and Curing
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Procedure: Remove the wafers from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed molecules. Sonication in toluene for 2-3 minutes can aid in this cleaning step. Finally, cure the wafers in an oven at 110-120°C for 1 hour.
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Causality: Rinsing ensures that only covalently bound molecules remain. The curing step drives the condensation reaction to completion, removing residual water and promoting cross-linking between adjacent silane molecules, resulting in a more stable and robust surface layer.
Step 4: Surface Validation
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Procedure: The success of the coating can be validated by contact angle goniometry. The newly functionalized surface should exhibit a different contact angle compared to the initial hydrophilic, hydroxylated surface.
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Causality: The organic phenyl ring and ethyl groups alter the surface energy, which is directly measured by the water contact angle. A change in this angle provides quantitative proof of successful surface modification.
Safety and Handling
2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane is a hazardous chemical that causes severe skin burns and serious eye damage.[4][7] It is also suspected of causing cancer.[5][7][8]
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Handling: Always handle in a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical safety goggles, and protective clothing.[4][6]
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Storage: Store in a tightly sealed container under a dry, inert atmosphere, away from heat and moisture.[4][6]
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Incompatibilities: Avoid contact with water, alcohols, amines, and strong oxidizing agents.[4][5][6]
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First Aid: In case of skin contact, wash immediately with plenty of soap and water.[4] For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[4][6] If swallowed, rinse mouth but do NOT induce vomiting and call a physician immediately.[4]
References
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Gelest, Inc. (2015). 2-(4-CHLOROSULFONYLPHENYL)ETHYLTRIMETHOXYSILANE, 50% in methylene chloride - Safety Data Sheet. [Link]
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Amazon S3. (n.d.). SIC2417.4 - 2-(4-CHLOROSULFONYLPHENYL)ETHYLTRIMETHOXYSILANE, 50% in toluene - Safety Data Sheet. [Link]
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Oakwood Chemical. (n.d.). 2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane, 50% solution in dichloromethane - Safety Data Sheet. [Link]
-
PubChem. (n.d.). 2-(4-CHLOROSULFONYLPHENYL)ETHYLTRIMETHOXYSILANE, 50% in methylene chloride. [Link]
-
Chemsrc. (2025). CAS#:79793-00-3 | 2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane. [Link]
-
Gelest, Inc. (n.d.). 2-(4-CHLOROSULFONYLPHENYL)ETHYLTRICHLOROSILANE, 50% in toluene. [Link]
-
Labmal. (n.d.). 2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane, 50% solution in dichloromethane. [Link]
-
Gelest, Inc. (2008). Hydrophobicity-Hydrophilicty and Silane Surface Modification. [Link]
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